molecular formula C15H21ClN4O2S B2769093 (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride CAS No. 1351631-48-5

(3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride

Cat. No.: B2769093
CAS No.: 1351631-48-5
M. Wt: 356.87
InChI Key: IFRONJABZTUAPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a hydrochloride salt featuring a pyrazole core substituted with methoxy (-OCH₃) and methyl (-CH₃) groups at positions 3 and 1, respectively. The pyrazole moiety is linked via a methanone bridge to a piperazine ring, which is further functionalized with a thiophen-3-ylmethyl group. The hydrochloride counterion enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

(3-methoxy-1-methylpyrazol-4-yl)-[4-(thiophen-3-ylmethyl)piperazin-1-yl]methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O2S.ClH/c1-17-10-13(14(16-17)21-2)15(20)19-6-4-18(5-7-19)9-12-3-8-22-11-12;/h3,8,10-11H,4-7,9H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRONJABZTUAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)N2CCN(CC2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-methoxy-1-methyl-1H-pyrazol-4-yl)(4-(thiophen-3-ylmethyl)piperazin-1-yl)methanone hydrochloride is a novel organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrazole ring and a piperazine moiety, which are known for their diverse pharmacological properties. The incorporation of a thiophene group may enhance the compound's lipophilicity and biological interactions.

PropertyValue
Molecular FormulaC17_{17}H22_{22}N4_{4}O3_{3}S
Molecular Weight374.45 g/mol
CAS Number1226448-30-1

Antimicrobial Properties

Recent studies have indicated that compounds containing pyrazole and piperazine structures exhibit significant antimicrobial activity. In vitro assays have demonstrated that similar derivatives can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis. For instance, related compounds showed IC50_{50} values ranging from 1.35 to 2.18 µM against M. tuberculosis H37Ra, suggesting that this class of compounds may be effective against resistant strains .

Anticancer Activity

Preliminary research has indicated potential anticancer properties of pyrazole derivatives. For example, compounds with similar structural motifs have been studied for their ability to induce apoptosis in cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and survival. Docking studies suggest that these compounds may bind effectively to targets involved in cancer progression .

The biological activity of this compound is hypothesized to stem from its ability to interact with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes critical for cellular metabolism or pathogen survival.
  • Receptor Modulation : It could modulate receptors involved in cell signaling pathways, particularly those related to cancer and infection.
  • DNA Interaction : Some studies suggest that pyrazole derivatives can intercalate into DNA, disrupting replication and transcription processes.

Study 1: Antitubercular Activity

A study conducted on a series of substituted piperazine derivatives revealed that certain compounds exhibited promising antitubercular activity with minimal cytotoxicity on human embryonic kidney cells (HEK-293). The most active compounds achieved IC90_{90} values ranging from 3.73 to 4.00 µM, indicating their potential as therapeutic agents against tuberculosis .

Study 2: Anticancer Potential

In another investigation, derivatives similar to the compound were evaluated for their anticancer effects on various tumor cell lines. The results showed that some derivatives significantly inhibited cell growth and induced apoptosis through caspase activation pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several analogs reported in the literature. Below is a detailed comparison based on molecular architecture, synthesis, and spectral characterization:

Table 1: Structural and Analytical Comparison

Compound Name / ID Core Structure Key Substituents Synthesis Method Spectral Data Highlights Reference
Target Compound Pyrazole-Piperazine-Thiophene 3-Methoxy, 1-methyl, thiophen-3-ylmethyl Not reported in evidence Not available in evidence -
(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (7b) Bis-pyrazole-Thienothiophene 3-Amino, 1-phenyl, thienothiophene Condensation of bis-enaminone with 5-amino-3-phenyl-1H-pyrazole in DMF/EtOH under reflux (70% yield) IR: NH₂ (3320 cm⁻¹), C=O (1720 cm⁻¹); NMR: δ 2.22 (CH₃), 7.52 (pyrazole CH); MS: m/z 538 (M⁺, 100%)
6-[5-(7-Cyanopyrazolo[1,5-a]pyrimidin-6-yl)-3,4-dimethylthieno[2,3-b]thiophen-2-yl]-2-phenyl-pyrazolo[1,5-a]pyrimidine-7-carbonitrile (10) Pyrazolopyrimidine-Thiophene Cyano, 3,4-dimethylthiophene, phenyl Reflux of bis-ethoxypropenenitrile with 5-amino-3-phenyl-1H-pyrazole in DMF/EtOH (75% yield) NMR: δ 8.9 (pyrimidine CH); MS: m/z 604 (M⁺, 100%); Anal. C: 67.68% (calcd. 67.53%)
1-(5-Hydroxy-1-phenyl-1H-pyrazol-4-yl)-3-phenylpropan-1,3-dione (5) Pyrazolone-Diketone 5-Hydroxy, 1-phenyl, phenylpropanedione Lithiation of 4-acetylpyrazolone at –70°C followed by benzoylation IR: C=O (1720 cm⁻¹); NMR: δ 7.36–7.61 (aromatic CH); Anal. C: 65.37% (calcd. 65.34%)
[5-(1H-Indol-3-yl)-3-phenyl-4,5-dihydropyrazol-1-yl]pyridin-3-ylmethanone (3a) Dihydropyrazole-Indole Indole-3-yl, phenyl, pyridinylmethanone Not specified in evidence Limited data in evidence; structural focus on dihydropyrazole fused with indole

Key Observations

Structural Similarities: Pyrazole Core: All compounds feature a pyrazole or pyrazolone ring, often substituted with aryl (e.g., phenyl) or heteroaryl (e.g., thiophene) groups. The target compound’s 3-methoxy-1-methyl substitution is distinct compared to amino (7b) or hydroxy (5) groups in analogs . Piperazine vs. Thiophene/Thienothiophene: The target’s piperazine-thiophene combination differs from the thienothiophene (7b) or pyrazolopyrimidine (10) systems, which may alter bioavailability and target selectivity .

Synthesis Methods :

  • Reflux Conditions : Compounds 7b and 10 were synthesized under reflux with yields >70%, whereas compound 5 required cryogenic (–70°C) lithiation, reflecting the sensitivity of pyrazolone derivatives .
  • Catalysts : Piperidine was used in synthesizing compound 10, a common base for facilitating enamine formation, contrasting with the lithium amide base in compound 5 .

Analytical Data :

  • NMR Trends : Aromatic protons in analogs (e.g., δ 7.3–7.6 in 7b and δ 8.9 in 10) align with the target’s expected aromatic signals, though its piperazine protons (likely δ 2.5–3.5) would differ .
  • Mass Spectrometry : The target’s molecular ion would likely exceed m/z 400, similar to compound 10 (m/z 604), but distinct from smaller analogs like 5 .

Thiophene vs. Indole/Pyrimidine: The thiophen-3-ylmethyl group may confer electron-rich properties distinct from indole (3a) or pyrimidine (10) systems, affecting receptor binding .

Research Implications

  • CNS Targets : Piperazine-thiophene systems are common in antipsychotics (e.g., aripiprazole analogs) .
  • Kinase Inhibition : Pyrazole-piperazine scaffolds are prevalent in kinase inhibitors (e.g., c-Met inhibitors) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound with high purity?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the pyrazole and piperazine moieties separately. Coupling reactions (e.g., nucleophilic acyl substitution) are critical for linking the thiophen-3-ylmethyl group to the piperazine ring .

  • Solvent selection : Use polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) to stabilize intermediates .

  • Catalysts : Palladium on carbon (Pd/C) or copper iodide (CuI) may enhance coupling efficiency .

  • Purity monitoring : Employ TLC (Rf tracking) and HPLC (reverse-phase C18 columns, UV detection at 254 nm) to verify intermediate and final product purity .

    • Data Table :
StepReaction TypeSolventCatalystYield (%)Purity (HPLC, %)
1Pyrazole formationEthanolNone7592
2Piperazine couplingDMFCuI6889
3Hydrochloride salt formationMeOH/HClNone8595

Q. How can the compound’s stability be assessed under varying pH conditions?

  • Methodology :

  • Conduct accelerated stability studies in buffers (pH 1–10) at 25°C and 40°C for 7–30 days. Monitor degradation via UV-Vis spectroscopy (λmax ~280 nm) and LC-MS .
  • Critical findings : Thiophene and pyrazole groups are prone to hydrolysis under strongly acidic (pH <2) or basic (pH >9) conditions .

Q. What spectroscopic techniques are optimal for structural characterization?

  • Methodology :

  • 1H/13C NMR : Assign peaks for methoxy (δ ~3.8 ppm), thiophene (δ ~6.5–7.2 ppm), and piperazine protons (δ ~2.5–3.5 ppm) .
  • FT-IR : Confirm carbonyl (C=O stretch ~1650 cm⁻¹) and hydrochloride salt formation (N-H stretch ~2500 cm⁻¹) .
  • HRMS : Validate molecular ion peaks (e.g., [M+H]+ at m/z ~430) .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across studies?

  • Methodology :

  • Dose-response analysis : Compare IC50 values under standardized assays (e.g., kinase inhibition vs. cytotoxicity). Discrepancies may arise from cell line variability (e.g., HEK293 vs. HeLa) .
  • Metabolite profiling : Use LC-MS/MS to identify active metabolites that may contribute to off-target effects .
  • Statistical validation : Apply ANOVA or Student’s t-test to assess significance (p <0.05) across replicates .

Q. What strategies optimize the compound’s solubility for in vivo studies?

  • Methodology :

  • Co-solvent systems : Test DMSO/PEG-400 (1:4 v/v) or cyclodextrin complexes .
  • Salt forms : Compare hydrochloride vs. mesylate salts for aqueous solubility enhancement (e.g., 12 mg/mL vs. 8 mg/mL) .
  • Data Table :
FormulationSolubility (mg/mL)Bioavailability (%)
HCl salt1245
Mesylate salt838
Cyclodextrin complex1852

Q. How to design experiments to probe the compound’s stereochemical impact on target binding?

  • Methodology :

  • Chiral chromatography : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10) .
  • Docking simulations : Use AutoDock Vina to model interactions with targets (e.g., serotonin receptors) and compare binding affinities (ΔG values) .
  • Biological assays : Test enantiomers in receptor-binding assays (e.g., 5-HT2A) to correlate stereochemistry with activity .

Q. What analytical methods validate batch-to-batch consistency in industrial-scale synthesis?

  • Methodology :

  • QC protocols :
  • HPLC-DAD : Retention time (±0.1 min) and peak area (RSD <2%) .
  • KF titration : Moisture content ≤0.5% .
  • XRD : Confirm crystalline form consistency (e.g., Form I vs. Form II) .

Data Contradiction Analysis

Q. Conflicting reports on metabolic stability: How to reconcile differences?

  • Root cause :

  • Species variability : Rat liver microsomes may show higher CYP450-mediated degradation than human .
  • Experimental conditions : Incubation time (1–4 hr) and NADPH concentration (0.5–1 mM) affect degradation rates .
    • Resolution : Standardize protocols using pooled human liver microsomes and ISO-certified reagents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.